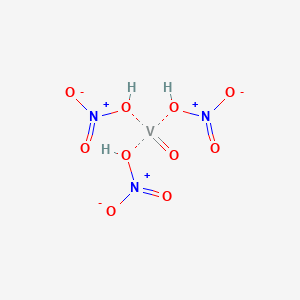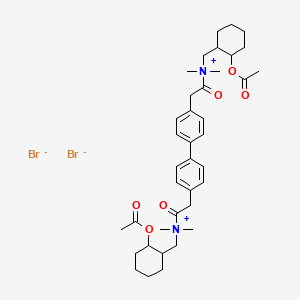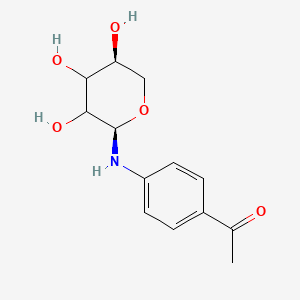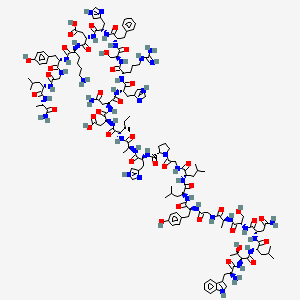
trans-N-(Decahydro-2-methyl-5-isoquinolyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-N-(Decahydro-2-methyl-5-isoquinolyl)acetamide: is a chemical compound with the molecular formula C12H22N2O. It is a derivative of isoquinoline and is known for its unique structural properties, which make it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-N-(Decahydro-2-methyl-5-isoquinolyl)acetamide typically involves the reaction of decahydroisoquinoline with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the product.
化学反应分析
Types of Reactions:
Oxidation: trans-N-(Decahydro-2-methyl-5-isoquinolyl)acetamide can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Corresponding amines.
Substitution: Substituted isoquinoline derivatives.
科学研究应用
Chemistry: In chemistry, trans-N-(Decahydro-2-methyl-5-isoquinolyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential interactions with various biological targets. It is used in the development of bioactive molecules that can modulate biological pathways.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in the treatment of neurological disorders and as a potential analgesic.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of trans-N-(Decahydro-2-methyl-5-isoquinolyl)acetamide involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. The compound’s structure allows it to bind to receptors and enzymes, influencing their activity and leading to various physiological effects.
相似化合物的比较
- Benzamide, N-(decahydro-2-methyl-5-isoquinolyl)-3,4,5-trimethoxy-, trans-
- Acetamide, N-(1,2,3,4,4aα,5β,6,7,8,8aβ-decahydro-2-methyl-5-isoquinolyl)-
Comparison: While trans-N-(Decahydro-2-methyl-5-isoquinolyl)acetamide shares structural similarities with these compounds, it is unique in its specific acetamide functional group and its ability to undergo diverse chemical reactions. This uniqueness makes it a valuable compound for various scientific and industrial applications .
属性
CAS 编号 |
16336-24-6 |
|---|---|
分子式 |
C12H22N2O |
分子量 |
210.32 g/mol |
IUPAC 名称 |
N-[(4aS,5S,8aR)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl]acetamide |
InChI |
InChI=1S/C12H22N2O/c1-9(15)13-12-5-3-4-10-8-14(2)7-6-11(10)12/h10-12H,3-8H2,1-2H3,(H,13,15)/t10-,11-,12-/m0/s1 |
InChI 键 |
HVUPJAWRNLVWIU-SRVKXCTJSA-N |
手性 SMILES |
CC(=O)N[C@H]1CCC[C@@H]2[C@@H]1CCN(C2)C |
规范 SMILES |
CC(=O)NC1CCCC2C1CCN(C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


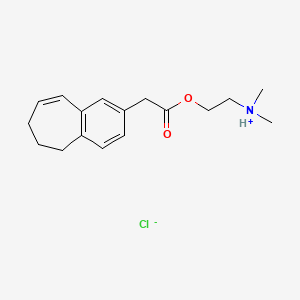
![6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one](/img/structure/B13738359.png)
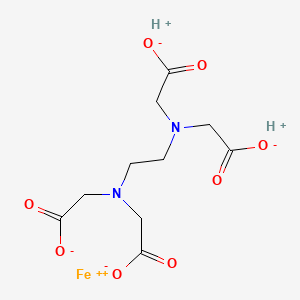
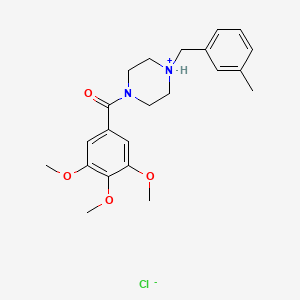
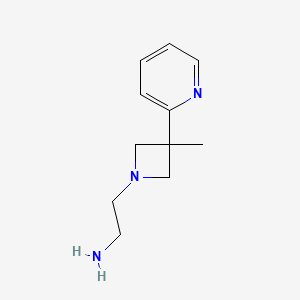

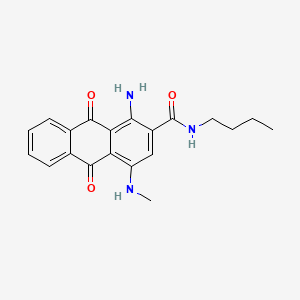
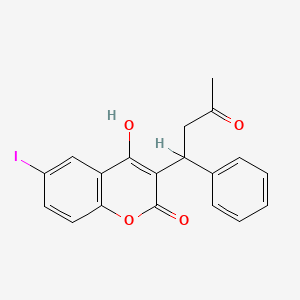

![1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]ethan-1-one oxime](/img/structure/B13738413.png)
